2-[3-(4'-Methyl[2,2'-bipyridin]-4-yl)propyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[3-(4’-Methyl[2,2’-bipyridin]-4-yl)propyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the family of bipyridines. Bipyridines are heterocyclic compounds that consist of two pyridine rings connected by a single bond. This particular compound features a methyl group attached to one of the bipyridine rings and a propyl chain linking it to an isoindole dione structure. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4’-Methyl[2,2’-bipyridin]-4-yl)propyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting with the preparation of the bipyridine core. One common method involves the coupling of pyridine derivatives in the presence of a catalyst. For example, the Suzuki coupling reaction can be used to link two pyridine rings, followed by functionalization to introduce the methyl group and the propyl chain .
The isoindole dione structure can be synthesized separately through a series of reactions, including cyclization and oxidation steps. The final step involves the coupling of the bipyridine and isoindole dione structures under specific reaction conditions, such as the use of a strong base and an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to achieve efficient and reproducible production on a large scale .
Chemical Reactions Analysis
Types of Reactions
2-[3-(4’-Methyl[2,2’-bipyridin]-4-yl)propyl]-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbons .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[3-(4’-Methyl[2,2’-bipyridin]-4-yl)propyl]-1H-isoindole-1,3(2H)-dione involves its ability to coordinate with metal ions. The bipyridine moiety acts as a bidentate ligand, forming stable complexes with metal centers. These complexes can participate in various chemical reactions, including redox processes and catalytic cycles. The isoindole dione structure may also contribute to the compound’s reactivity by providing additional sites for interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine compound without the methyl and propyl substituents.
4,4’-Bipyridine: Another bipyridine isomer with different substitution patterns.
1,10-Phenanthroline: A related compound with a similar coordination chemistry profile.
Uniqueness
2-[3-(4’-Methyl[2,2’-bipyridin]-4-yl)propyl]-1H-isoindole-1,3(2H)-dione is unique due to its specific substitution pattern and the presence of the isoindole dione structure. These features enhance its ability to form stable complexes with metal ions and provide additional functional groups for chemical modification. This makes it a versatile compound for various applications in scientific research and industry .
Properties
CAS No. |
219557-35-4 |
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Molecular Formula |
C22H19N3O2 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-[3-[2-(4-methylpyridin-2-yl)pyridin-4-yl]propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H19N3O2/c1-15-8-10-23-19(13-15)20-14-16(9-11-24-20)5-4-12-25-21(26)17-6-2-3-7-18(17)22(25)27/h2-3,6-11,13-14H,4-5,12H2,1H3 |
InChI Key |
FRCYWXMISILKHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)CCCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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